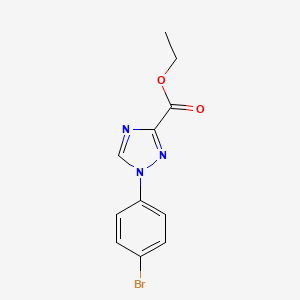
3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxybenzoic acid, p-toluidine, and benzofuran-2-carboxylic acid. The synthesis could involve:
Amidation: Formation of the amide bond between 3,5-dimethoxybenzoic acid and p-toluidine.
Cyclization: Formation of the benzofuran ring structure.
Coupling: Connecting the benzofuran moiety with the amide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its structural features.
Biological Studies: Investigation of its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-dimethoxybenzamido)benzofuran-2-carboxamide: Lacks the p-tolyl group.
N-(p-tolyl)benzofuran-2-carboxamide: Lacks the 3,5-dimethoxybenzamido group.
3-(3,5-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide: Has a phenyl group instead of a p-tolyl group.
Uniqueness
The presence of both the 3,5-dimethoxybenzamido and p-tolyl groups in 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide may confer unique biological activities or chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-8-10-17(11-9-15)26-25(29)23-22(20-6-4-5-7-21(20)32-23)27-24(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVSMRMVQHDCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)
![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733731.png)

![1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2733734.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)



![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2733748.png)
![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)

